Cas no 4376-27-6 ([2-oxo-2-(4-phenylphenyl)ethyl] Acetate)

[2-oxo-2-(4-phenylphenyl)ethyl] Acetate structure
4376-27-6 structure
Product Name:[2-oxo-2-(4-phenylphenyl)ethyl] Acetate
CAS No:4376-27-6
MF:C16H14O3
MW:254.280564785004
CID:1515856
PubChem ID:219960
Update Time:2025-04-21

[2-oxo-2-(4-phenylphenyl)ethyl] Acetate Chemical and Physical Properties

Names and Identifiers

    • [2-oxo-2-(4-phenylphenyl)ethyl] Acetate
    • CTK1D7762
    • 2-acetoxy-4'-phenylacetophenone
    • AR-1C8603
    • NSC1890
    • p-phenylphenacyl acetate
    • SureCN11758104
    • 2-acetoxy-1-biphenyl-4-yl-ethanone
    • Essigsaeure-&lt
    • 4-phenyl-phenylacylester&gt
    • 2-(biphenyl-4-yl)-2-oxoethyl acetate
    • AC1L57VC
    • 4-phenyl-phenacylester&gt
    • 2-Acetoxy-1-biphenyl-4-yl-aethanon
    • AC1Q62OM
    • CTK1D7762; 2-acetoxy-4'-phenylacetophenone; AR-1C8603; NSC1890; p-phenylphenacyl acetate; SureCN11758104; 2-acetoxy-1-biphenyl-4-yl-ethanone; Essigsaeure-< 4-phenyl-phenylacylester> ; 2-(biphenyl-4-yl)-2-oxoethyl acetate; AC1L57VC; Essigsaeure-< 4-phenyl-phenacylester> ; 2-Acetoxy-1-biphenyl-4-yl-aethanon; AC1Q62OM;
    • SCHEMBL11758104
    • 4376-27-6
    • 4-phenylphenacyl acetate
    • NSC401697
    • NSC-401697
    • Acetic acid 2-biphenyl-4-yl-2-oxo-ethyl ester
    • Acetic acid, 2-oxo-2-(1,1'-biphenyl-4-yl)ethyl ester
    • 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl acetate
    • NSC-1890
    • DTXSID60277357
    • 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl acetate #
    • Inchi: 1S/C16H14O3/c1-12(17)19-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
    • InChI Key: JAVWKTYKNBPSOJ-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)CC(C1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 254.09432
  • Monoisotopic Mass: 254.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37
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